
2,3-Dihydroxy-4-methylpentanoicacid
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Overview
Description
2,3-Dihydroxy-4-methylpentanoic acid is a branched-chain hydroxy acid featuring two hydroxyl groups on adjacent carbons (C2 and C3) and a methyl substituent on C4. This structural arrangement confers unique physicochemical properties, such as enhanced solubility due to hydrogen bonding and stereochemical complexity.
Preparation Methods
The synthesis of 2,3-dihydroxy-4-methylpentanoic acid involves a multi-step process:
Oxidation of 4-methyl-2-pentanone to 4-methyl-2-pentanol: This step uses sodium borohydride as a reducing agent and acetic acid as a solvent.
Oxidation of 4-methyl-2-pentanol to 4-methyl-2-pentanone-1,4-diol: This step employs sodium hypochlorite and sodium hydroxide as oxidizing agents.
Oxidation of 4-methyl-2-pentanone-1,4-diol to 2,3-dihydroxy-4-methylpentanoic acid: This final step uses sodium nitrite, sulfuric acid, and sodium nitrate as oxidizing agents.
Chemical Reactions Analysis
2,3-Dihydroxy-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium borohydride, sodium hypochlorite, and sulfuric acid. The major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemistry: It serves as a key intermediate in the synthesis of other compounds, such as amino acids and peptides.
Medicine: The compound has been investigated for its potential use as a drug to treat diseases like cancer and diabetes.
Mechanism of Action
The exact mechanism of action of 2,3-dihydroxy-4-methylpentanoic acid is not fully understood. it is believed to inhibit the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. Additionally, the compound appears to have antioxidant properties, which may be beneficial in treating certain diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Hydroxy-4-methylpentanoic Acid
- Structural Differences: This compound is a positional isomer of 2,3-dihydroxy-4-methylpentanoic acid, with hydroxyl groups at C3 and C4 instead of C2 and C3.
- Impact on Properties :
4-Methylpentanoic Acid-d12
- Structural Differences : A deuterated analog lacking hydroxyl groups, with a fully deuterated methyl branch.
- Impact on Properties: Non-polar nature due to the absence of hydroxyl groups, resulting in lower solubility in polar solvents. Deuterium substitution increases molecular weight (128.23 g/mol) and may stabilize the compound against enzymatic degradation in isotopic labeling studies .
(2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic Acid
- Structural Differences: Replaces the C2 hydroxyl group with an amino group, introducing chirality and basicity.
- Impact on Properties: The amino group increases polarity and enables zwitterionic behavior in aqueous solutions, enhancing solubility at physiological pH . Potential biological activity differences, as amino-hydroxy acids often participate in peptide synthesis or enzyme inhibition.
Data Table: Key Features of Comparable Compounds
Research Findings and Implications
- Stereochemical Complexity: The 2,3-dihydroxy configuration may enable chelation of metal ions, a property absent in its mono-hydroxy analogs .
- Biological Relevance: Amino-substituted variants (e.g., compound in ) highlight the importance of functional group placement in drug design, particularly for targeting neurological pathways .
- Analytical Challenges : Deuterated derivatives () are critical in mass spectrometry but lack the reactivity of hydroxylated compounds, limiting their utility in synthesis .
Q & A
Q. Basic: What are the recommended synthetic routes for 2,3-Dihydroxy-4-methylpentanoic acid, and how can isotopic labeling be incorporated for metabolic tracking?
Methodological Answer:
The synthesis typically involves stereoselective hydroxylation of 4-methylpentanoic acid precursors. For example, (2S,4R)-2-amino-4,5-dihydroxy-4-methylpentanoic acid (a structural analog) is synthesized via enzymatic catalysis or asymmetric hydrogenation to ensure stereochemical fidelity . Isotopic labeling (e.g., deuterated analogs like 4-Methylpentanoic acid-d12) can be achieved using deuterated reagents during intermediate steps, enabling tracking in metabolic studies via mass spectrometry (MS) .
Q. Basic: How should researchers characterize the stereochemistry and purity of 2,3-Dihydroxy-4-methylpentanoic acid?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : 1H and 13C NMR to confirm hydroxyl and methyl group positions. For example, the InChI key (XFOXVGBKIZQZCB-VKKIDBQXSA-N) from analogs like (3R,4R)-3-amino-4-hydroxypentanoic acid provides a reference for stereochemical assignments .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for (2S,4R)-2-amino-4,5-dihydroxy-4-methylpentanoic acid .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IG with polar mobile phases .
Table 1: Key Analytical Data for Structural Analogs
Q. Advanced: How can researchers resolve conflicting bioactivity data observed in metabolic studies of enantiomers?
Methodological Answer:
Contradictions often arise from enantiomeric impurities or assay conditions. For example:
- Enantiomeric Purity : Verify using chiral chromatography (e.g., Chiralcel OD-H column) .
- Assay Optimization : Use recombinant human enzymes (e.g., MMP3 or IL-6) in controlled in vitro systems to isolate target interactions .
- Metabolite Tracking : Employ deuterated analogs to distinguish endogenous vs. exogenous compound pathways .
Q. Advanced: What in vitro models are suitable for evaluating the pharmacological potential of 2,3-Dihydroxy-4-methylpentanoic acid?
Methodological Answer:
- Cell-Based Assays : Use human serum or recombinant proteins (e.g., IL-6 or CRP) to study anti-inflammatory activity .
- Enzyme Inhibition Studies : Test against targets like MMP3 or kinases using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) .
- Metabolic Profiling : Leverage LC-MS/MS to identify phase I/II metabolites in hepatocyte models .
Q. Basic: What safety protocols are critical during the synthesis and handling of 2,3-Dihydroxy-4-methylpentanoic acid?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal : Segregate acidic waste and neutralize before disposal, following institutional guidelines .
- Ventilation : Use fume hoods during volatile intermediate steps (e.g., esterification with methyl 2-hydroxy-4-methylpentanoate) .
Q. Advanced: How can derivatization improve the detection of 2,3-Dihydroxy-4-methylpentanoic acid in GC-MS analysis?
Methodological Answer:
- Methyl Ester Formation : React with BF3-methanol to produce volatile derivatives (e.g., Methyl 2-hydroxy-4-methylpentanoate, CAS 40348-72-9) for enhanced GC-MS sensitivity .
- Silylation : Use BSTFA + TMCS to derivatize hydroxyl groups, improving peak resolution in complex matrices .
Q. Advanced: How do structural isomers of 2,3-Dihydroxy-4-methylpentanoic acid differ in biological activity?
Methodological Answer:
- Stereochemical Impact : (2R,3R)-2-Amino-3-hydroxy-4-methylpentanoic acid (CAS 87421-24-7) shows distinct receptor binding vs. the (2S,3S) form, validated via SPR or ITC .
- Isomer-Specific Assays : Compare inhibitory effects using enantiomerically pure samples in enzyme kinetics (e.g., Ki values for MMP3) .
Properties
Molecular Formula |
C6H12O4 |
---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,3-dihydroxy-4-methylpentanoic acid |
InChI |
InChI=1S/C6H12O4/c1-3(2)4(7)5(8)6(9)10/h3-5,7-8H,1-2H3,(H,9,10) |
InChI Key |
IWXFIKFCUPXJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)O |
Origin of Product |
United States |
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